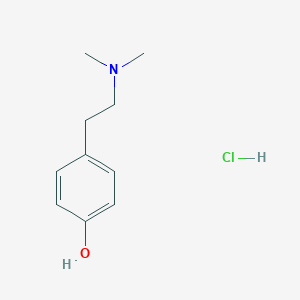

Hordenine hydrochloride

Overview

Description

Hordenine hydrochloride is a phenylethylamine alkaloid with potential applications in various fields, including pharmacology and materials science. Understanding its synthesis, molecular structure, chemical reactions, and properties is essential for its application in these domains.

Synthesis Analysis

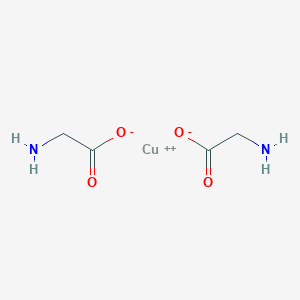

The synthesis of complex organic compounds often involves the use of Ni(II)-complexes of amino acids through Michael addition reactions and other transformations. Aceña et al. (2014) discuss the asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases, highlighting methods that could be relevant for synthesizing structurally related compounds like this compound (Aceña, Sorochinsky, & Soloshonok, 2014).

Molecular Structure Analysis

The molecular structure analysis of compounds involves understanding their chemical bonds and spatial arrangement. Techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are commonly used. While specific studies on this compound's structure analysis were not found, the methodologies applied in the synthesis and characterization of related compounds provide a basis for analyzing its structure.

Chemical Reactions and Properties

Chemical reactions involving this compound would depend on its functional groups and molecular structure. For example, its reactivity could be studied through the principles of organic synthesis and reaction mechanisms, as discussed in general terms by Clair & de Oteyza (2019) in their review on controlling chemical coupling reactions on surfaces (Clair & de Oteyza, 2019).

Scientific Research Applications

Central Nervous System Effects : Hordenine hydrochloride and its derivatives have been examined for their effects on spinal reflexes, revealing potential impacts on the central nervous system (Schweitzer & Wright, 1938).

Antibiofilm Agent and Quorum Sensing Inhibitor : It demonstrated efficacy as a quorum sensing inhibitor and antibiofilm agent against Pseudomonas aeruginosa, suggesting its potential in managing foodborne pathogens (Zhou et al., 2018).

Pharmacokinetics Study : A UPLC-MS/MS method was developed for determining hordenine in rat plasma, facilitating pharmacokinetic studies (Ma et al., 2015).

Allelochemicals and Phytotoxicity : Hordenine released from barley roots has phytotoxic effects, impacting the growth of other plants like white mustard (Liu & Lovett, 1993).

Potential in Lung Cancer Therapy : It was identified as a potential inhibitor of Pyruvate Dehydrogenase Kinase 3, with implications in lung cancer therapy (Anwar et al., 2020).

Interference in Drug Testing : Hordenine can interfere with immunoassays and thin-layer chromatography methods used in drug testing, leading to potential false positives (Singh et al., 1992).

Plant Defense Response : It plays a role in the plant defense response through the jasmonate-dependent pathway, suggesting its use in organic agriculture as a defense elicitor (Ishiai et al., 2016).

Forensic Toxicology : A method was developed for determining hordenine in human serum, useful for forensic toxicological applications (Steiner et al., 2016).

Effects on Rat Vasa Deferentia : Hordenine showed selectivity for monoamine oxidase (MAO) and affected isolated rat vasa deferentia, indicating potential neurological and physiological impacts (Barwell et al., 1989).

Pharmacology and Pharmacokinetics in Horses : Explored its pharmacological actions in horses, revealing various physiological effects and biokinetic properties (Frank et al., 1990).

Pharmacological Effects : Studies showed that hordenine is an indirectly acting adrenergic drug with various physiological effects in animals (Hapke & Strathmann, 1995).

Effect on Hair Growth : Hordenine activated dermal papilla cells and promoted hair regrowth by activating the Wnt signaling pathway (Wang et al., 2023).

Selective Extraction in Biological Samples : A novel sorbent was developed for selective solid-phase extraction of hordenine in biological samples, useful in analytical chemistry (Chen et al., 2015).

Biokinetics and Metabolism in Humans : Explored the absorption, biokinetics, and metabolism of hordenine after beer consumption in humans, providing insights into its pharmacological relevance (Sommer et al., 2020).

Antiprolactinoma Effect in Rats : Hordenine showed significant anti-hyperprolactinemia activity in rats by inhibiting the MAPK signaling pathway, suggesting potential therapeutic applications (Wang et al., 2020).

Mechanism of Action

Target of Action

Hordenine hydrochloride, also known as N,N-dimethyltyramine, is a natural compound found in various plants . It is a phenethylamine-type alkaloid, which means it has a chemical structure similar to compounds like dopamine and norepinephrine . The primary targets of Hordenine are the enzymes that break down dopamine and norepinephrine . By inhibiting these enzymes, Hordenine effectively increases levels of these neurotransmitters in the brain .

Mode of Action

Hordenine works by inhibiting the enzyme monoamine oxidase (MAO), which breaks down norepinephrine and other neurotransmitters . This inhibition leads to an increase in the release of norepinephrine, a neurotransmitter that regulates mood, attention, and energy levels . It also inhibits the enzymes that break down dopamine, leading to increased levels of dopamine in the brain .

Biochemical Pathways

Hordenine affects several biochemical pathways. It inhibits the activation of protein kinase B, nuclear factor-κB, and mitogen-activated protein kinase signaling . These pathways are involved in various cellular processes, including inflammation and cell survival .

Pharmacokinetics

The pharmacokinetics of Hordenine have been studied in animals. After intravenous administration, the α-phase half-life was found to be about 3 minutes, and the β-phase half-life was about 35 minutes .

Result of Action

Hordenine can improve cognitive abilities including memory, focus, attention span, and logical reasoning . It’s also been shown to increase physical endurance by helping the body convert food into energy more efficiently . There is even some research that suggests that Hordenine may help improve mood by increasing levels of serotonin and dopamine in the brain .

Action Environment

Hordenine is found in a wide range of plants, notably amongst the cacti, but has also been detected in some algae and fungi . It occurs in grasses, and is found at significantly high concentrations in the seedlings of cereals such as barley . The environment in which Hordenine is found can influence its action, efficacy, and stability.

Safety and Hazards

properties

IUPAC Name |

4-[2-(dimethylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-11(2)8-7-9-3-5-10(12)6-4-9;/h3-6,12H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZRJFIRFPIRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

539-15-1 (Parent) | |

| Record name | Hordenine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70209023 | |

| Record name | Hordenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6027-23-2 | |

| Record name | Hordenine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hordenine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6027-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hordenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(dimethylamino)ethyl]phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HORDENINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575FR6P9I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

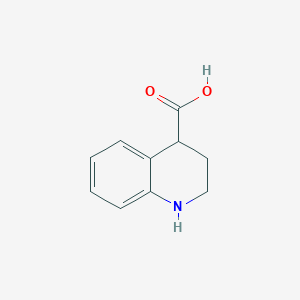

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

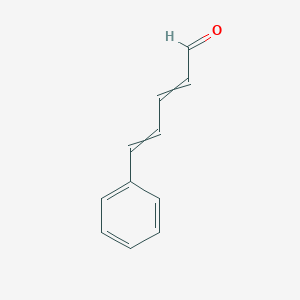

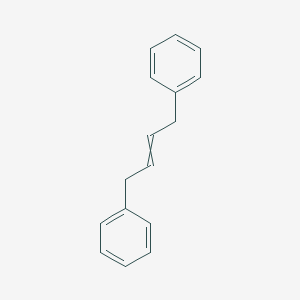

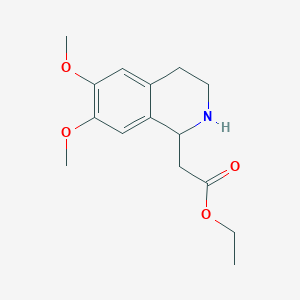

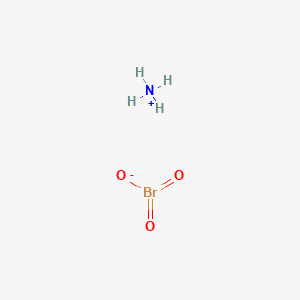

Feasible Synthetic Routes

Q & A

Q1: What are the effects of hordenine hydrochloride on the central nervous system?

A1: Research by Schweitzer and Wright [] investigates the action of various compounds, including this compound, on the central nervous system. The study focuses on the compounds' effects on spinal reflexes, comparing them to the actions of anticholinesterases, acetylcholine, and related substances. While the abstract doesn't delve into specific results for this compound, it highlights its relevance in studying the complex interplay between neurotransmitters and their impact on spinal reflexes.

Q2: How commonly is this compound found in nature, and what other alkaloids are often found alongside it?

A2: this compound is found in several species of the Coryphantha genus of cacti. A study on Coryphantha ramillosa [] successfully isolated and identified five alkaloids, including this compound. Notably, the study revealed the co-occurrence of this compound with other alkaloids such as N-methyl-4-methoxy-β-phenethylamine hydrochloride, N-methyltyramine hydrochloride, synephrine hydrochloride, and β-O-methylsynephrine hydrochloride. This finding suggests a potential for synergistic or antagonistic interactions between these compounds within the plant, warranting further investigation into their combined effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)